molecular formula C9H19N B6279450 2-cyclohexylpropan-1-amine CAS No. 103254-49-5

2-cyclohexylpropan-1-amine

Cat. No.: B6279450
CAS No.: 103254-49-5
M. Wt: 141.3
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Description

2-Cyclohexylpropan-1-amine (C₉H₁₉N) is a secondary amine featuring a cyclohexyl group attached to the second carbon of a propane backbone, with the amine group at the terminal position. Its molecular structure is defined by the SMILES notation CC(CN)C₁CCCCC₁, and its InChIKey is CDIYOXVOAKRWQT-UHFFFAOYSA-N . The compound has been studied for its structural and physicochemical properties, including collision cross-section predictions in its hydrochloride form (CID 13630819) .

Properties

CAS No.

103254-49-5

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-cyclohexylpropan-1-amine typically involves the alkylation of cyclohexylamine with propan-1-ol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Another method involves the reduction of 2-cyclohexylpropan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Cyclohexylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclohexylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 2-cyclohexylpropan-1-amine and related compounds:

Compound Name Molecular Formula Key Structural Features Synthesis Yield (if reported) Patent/Literature Count
This compound C₉H₁₉N Cyclohexyl on C2, amine on C1 N/A 155 patents
2-Chloro-3-cyclohexyl-N-methylpropan-1-amine C₁₀H₂₀ClN Chlorine on C2, methylamine on C3 60% No data
(1-Ethylcyclohexyl)methanamine C₉H₁₉N Ethyl substituent on cyclohexane, amine on methyl N/A 70 patents
2-Methylcyclohexan-1-amine C₇H₁₅N Methyl on cyclohexane, amine on C1 N/A Limited data
2-Methylpropan-1-amine (Isobutylamine) C₄H₁₁N Branched propane backbone N/A Widely studied
Key Observations:

Substituent Effects :

  • The chlorine atom in 2-chloro-3-cyclohexyl-N-methylpropan-1-amine introduces steric and electronic effects, reducing synthetic yield (60%) compared to unsubstituted analogues .
  • Ethyl vs. Cyclohexyl : (1-Ethylcyclohexyl)methanamine has fewer patents (70 vs. 155), suggesting that the cyclohexyl group in this compound may enhance stability or binding affinity in applications .

Synthetic Accessibility :

  • This compound derivatives are synthesized via Fe-catalyzed reactions or reductive amination (e.g., using NaB(CN)H₃), with purification via flash chromatography .
  • In contrast, simpler amines like isobutylamine are produced via large-scale industrial processes, reflecting their broader utility .

Collision cross-section data for its hydrochloride form (CID 13630819) suggests compact molecular packing, which may influence crystallinity .

Biological Activity

2-Cyclohexylpropan-1-amine, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a propan-1-amine backbone. Its molecular formula is C9H19NC_9H_{19}N with a molecular weight of approximately 141.3 g/mol. The structure allows for various interactions within biological systems, particularly through its amine functional group.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may function as a ligand for specific receptors, potentially modulating their activity and influencing physiological processes such as mood regulation and anxiety response.

Key Mechanisms:

  • Receptor Interaction : The compound may act on serotonin and dopamine pathways, which are crucial for mood regulation.
  • Enzyme Modulation : It can participate in enzyme-catalyzed reactions, serving as a substrate in biochemical assays.

Biological Activities

Research has identified several biological activities associated with this compound:

  • CNS Effects : Studies suggest potential effects on the central nervous system (CNS), indicating possible applications in treating conditions like depression and anxiety.
  • Pharmacological Potential : Its structural similarity to other psychoactive substances suggests it may influence neurotransmitter systems, although specific mechanisms remain under investigation.
  • Synthetic Applications : It serves as a building block in organic synthesis, highlighting its versatility in medicinal chemistry and drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure TypeBiological Activity
NorephedrinePhenethylamineStimulant effects on CNS
PhenylpropanolaminePhenethylamineAppetite suppression
CyclohexylamineAliphatic amineMild CNS stimulant
This compoundCyclic aminePotential antidepressant effects

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound influences serotonin levels in cultured neurons, suggesting its role in mood modulation.
  • Animal Models : In vivo experiments indicated that administration of the compound leads to anxiolytic-like effects in rodent models, supporting its potential therapeutic use against anxiety disorders.
  • Synthetic Pathways : Various synthetic routes have been developed for this compound, emphasizing its utility as an intermediate in pharmaceutical synthesis.

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